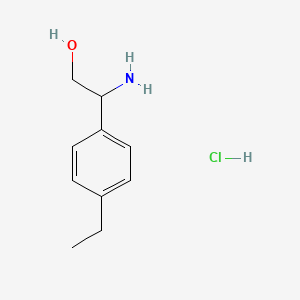

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-ethylphenyl)ethanol, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, forming derivatives through alkylation, acylation, or condensation.

Key Reactions:

Alcohol Group Reactivity

The secondary alcohol undergoes oxidation, esterification, or serves as a hydrogen-bond donor.

Key Reactions:

Salt-Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with mild bases (e.g., NaHCO₃) generates the free base, enhancing nucleophilicity for further reactions .

-

Neutralization : Reacts with strong bases (e.g., NaOH) to precipitate the free amine, altering solubility .

Catalytic Transformations

Industrial processes highlight its role in multi-step syntheses:

-

Hydrogenation : Catalytic Pd/C-mediated hydrogenation reduces nitro groups to amines (e.g., in mirabegron synthesis) .

-

Cyclization : Polyphosphoric acid (PPA) at 80–85°C facilitates intramolecular cyclization, forming heterocyclic frameworks .

Biological Interactions

While not a direct reaction, the compound’s amino alcohol structure enables interactions with biomolecules:

-

Enzyme Inhibition : Competes with endogenous amines for binding to enzymatic active sites.

-

Receptor Modulation : Potential agonism/antagonism at adrenergic or serotonergic receptors due to structural mimicry .

Comparative Reactivity

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Amino-2-phenylethanol | Lacks 4-ethyl group | Lower steric hindrance, faster acylation rates |

| 2-Amino-4-methylphenol hydrochloride | Phenolic –OH vs. aliphatic –OH | Enhanced acidity (pKa ~5.28), redox activity |

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been explored in several areas:

Chemistry

- Chiral Building Block: It serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds which are vital in pharmaceutical applications.

- Reagent in Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form nitro or nitroso derivatives and reduced to yield amines.

| Type of Reaction | Products Formed |

|---|---|

| Oxidation | Nitro or nitroso derivatives |

| Reduction | Amines or reduced forms |

| Substitution | Halogenated or nitrated derivatives |

Biology

- Biological Activity: The compound has been studied for its potential interactions with biological molecules. The amino group can form hydrogen bonds, influencing the structure and function of proteins and enzymes.

- Ligand Studies: It is investigated for its role as a ligand in receptor binding studies, contributing to the understanding of drug-receptor interactions .

Medicine

- Therapeutic Properties: The compound is being explored for its pharmacological properties, including its potential as a precursor in drug synthesis. Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

- Intermediate in Drug Synthesis: Notably, it is utilized in the synthesis of other pharmaceutical compounds, enhancing its significance in medicinal chemistry .

Case Study 1: Synthesis of Therapeutic Agents

A study focused on the synthesis of novel antidepressants highlighted the use of this compound as an intermediate. The research demonstrated that modifications to the ethyl group could significantly affect the pharmacological profile of the resulting compounds.

Case Study 2: Biological Interaction Studies

Research investigating the binding affinity of various ligands to serotonin receptors included this compound. Results indicated that structural variations influenced binding efficacy, providing insights into designing more effective antidepressants.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in various biochemical reactions, participating in the formation of covalent bonds with target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(4-tert-butylphenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Activité Biologique

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, also known as 4-Ethylphenylalaninol , is a compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO. Its structure can be represented by the following SMILES notation: CCC1=CC=C(C=C1)C(CO)N . The compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has been limited. However, studies suggest potential applications in various therapeutic areas, including:

- Antimicrobial Activity : Preliminary studies indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylalanine have shown efficacy against certain bacterial strains .

- Neuropharmacological Effects : The compound's structural similarities to known neuroactive agents suggest potential effects on neurotransmitter systems. Compounds with amino alcohol functionalities often interact with serotonin and norepinephrine receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the phenyl ring or the amino group can significantly alter potency and efficacy. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Position | Increased binding affinity to receptors |

| Alkyl Chain Length | Alters lipophilicity and cellular uptake |

Case Studies

While specific case studies focusing solely on this compound are sparse, related compounds have been investigated for their biological effects:

- Antimicrobial Evaluation : A study evaluated similar amino alcohol derivatives for their ability to inhibit bacterial growth. Results showed that modifications to the alkyl chain improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuropharmacological Screening : Compounds with structural similarity were screened for their effects on serotonin receptors. Some derivatives demonstrated significant binding affinity, suggesting potential use in treating mood disorders .

Research Findings

Recent findings indicate that compounds related to this compound may exhibit:

- Metabolic Stability : Studies have shown that similar compounds are quickly metabolized in human liver microsomes, raising concerns about their bioavailability .

- Safety Profile : The safety of related compounds has been assessed, indicating low toxicity at therapeutic doses, though further studies are needed for comprehensive safety evaluations .

Propriétés

IUPAC Name |

2-amino-2-(4-ethylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-8-3-5-9(6-4-8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDRACNFPLEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.